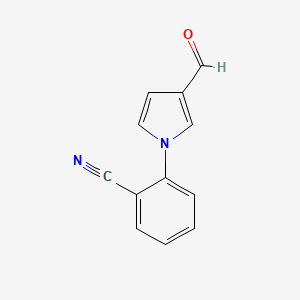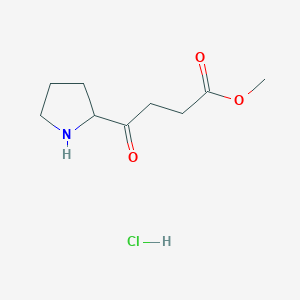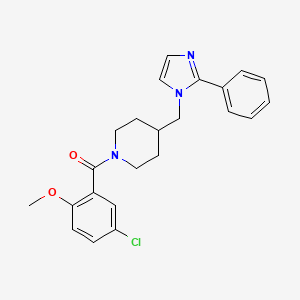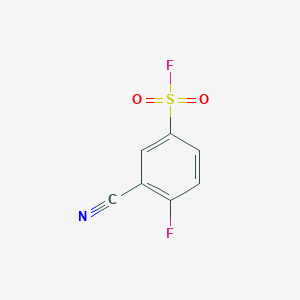![molecular formula C12H16F3N3O B2734052 2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine CAS No. 2379997-52-9](/img/structure/B2734052.png)
2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TEP or TEPy and is a derivative of pyrimidine. The unique chemical structure of TEPy makes it an attractive candidate for various scientific applications.
作用機序
The exact mechanism of action of TEPy is not fully understood. However, studies have shown that TEPy acts as a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
TEPy has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, TEPy has also been shown to have antioxidant properties. This antioxidant activity can protect cells from oxidative damage and reduce inflammation. TEPy has also been shown to have neuroprotective effects, which can help to prevent or slow down the progression of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of TEPy is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes. This specificity makes TEPy a valuable tool for studying the role of acetylcholine in various physiological processes. However, TEPy also has certain limitations. For example, its low solubility in water can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on TEPy. One possible direction is to further investigate its potential as a drug candidate for the treatment of neurodegenerative diseases and cancer. Another direction is to explore its potential as a tool for studying the role of acetylcholine in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of TEPy and its potential side effects.
合成法
TEPy can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloropyrimidine with 1-(2,2,2-trifluoroethyl)piperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques.
科学的研究の応用
TEPy has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, TEPy has been shown to have potential as a novel drug candidate for the treatment of various diseases such as Alzheimer's and Parkinson's. TEPy has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)9-18-6-2-10(3-7-18)8-19-11-16-4-1-5-17-11/h1,4-5,10H,2-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJERILNPXAGOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733972.png)

![(2E)-piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanenitrile](/img/structure/B2733975.png)
![1,6,7-Trimethyl-8-{2-[4-benzylpiperidyl]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2733976.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2733979.png)
![N-(1-cyanocyclopentyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2733982.png)

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2733986.png)




![1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2733992.png)